Trilinoelaidin

Übersicht

Beschreibung

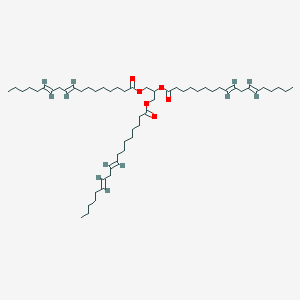

Trilinoelaidin is a triglyceride composed of three linoelaidic acid molecules. Linoelaidic acid is a trans isomer of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is primarily found in partially hydrogenated vegetable oils and is known for its stability and resistance to oxidation, making it a common component in processed foods.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trilinoelaidin can be synthesized through the partial hydrogenation of trilinolein, which is a triglyceride composed of three linoleic acid molecules. The process involves the addition of hydrogen to the double bonds of linoleic acid under controlled conditions, typically using a nickel catalyst at elevated temperatures and pressures. This results in the conversion of cis double bonds to trans double bonds, forming linoelaidic acid.

Industrial Production Methods: In an industrial setting, this compound is produced by hydrogenating vegetable oils such as soybean oil or sunflower oil. The oils are subjected to hydrogenation in the presence of a metal catalyst, usually nickel, at temperatures ranging from 120°C to 200°C and pressures of 2 to 10 atmospheres. The degree of hydrogenation is carefully controlled to achieve the desired level of trans isomer formation without fully saturating the fatty acids.

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at the double bonds, leading to the formation of hydroperoxides and other oxidative degradation products.

Isomerization: Under thermal conditions, this compound can isomerize to form various cis and trans isomers of linoelaidic acid.

Hydrolysis: this compound can be hydrolyzed to release free linoelaidic acid and glycerol.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often accelerated by light or heat.

Isomerization: High temperatures (e.g., 250°C) in an inert atmosphere such as nitrogen.

Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, ketones, and other oxidative degradation products.

Isomerization: Various cis and trans isomers of linoelaidic acid.

Hydrolysis: Free linoelaidic acid and glycerol.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

Trilinoelaidin is a triglyceride composed of three linoleic acid molecules. It is categorized as a trans fatty acid due to the presence of specific geometric isomers. Understanding its chemical structure is crucial for exploring its applications:

- Chemical Name : 1,2,3-Trilinolein

- Molecular Formula : C₅₇H₁₀₄O₆

- Molecular Weight : 884.43 g/mol

Dietary Impact

This compound has been studied for its effects on dietary fat composition and metabolism. Research indicates that it may influence the levels of essential fatty acids in the body, particularly linoleic acid. Its role in dietary interventions has been explored through various studies:

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Privett et al., 1967 | Rats | Diet with this compound | Altered fatty acid metabolism observed |

| Kinsella et al., 1981 | Human subjects | Supplementation study | No significant impact on lipid profiles |

| Hwang et al., 1982 | Rats | High trans fat diet | Increased linoleic acid deficiency symptoms |

These studies suggest that while this compound may have potential benefits in specific contexts, its consumption should be monitored due to possible adverse effects associated with trans fats.

Health Implications

The health implications of this compound are significant, particularly concerning cardiovascular health. Trans fatty acids have been linked to increased LDL cholesterol levels and decreased HDL cholesterol levels. A meta-analysis by Mozaffarian et al. (2006) highlighted the correlation between trans fat intake and heart disease risk.

Fatty Acid Metabolism Studies

This compound serves as a model compound in studies examining fatty acid metabolism and desaturation processes. Research by Zevenbergen et al. (2020) demonstrated that this compound affects the activity of acyl desaturases in rat liver, impacting the synthesis of other polyunsaturated fatty acids.

Case Study: Linoleic Acid Deficiency

A notable case study involved feeding rats a diet high in this compound to assess its impact on linoleic acid metabolism. The study revealed that excessive intake led to symptoms of deficiency, including impaired growth and skin function. This highlights the importance of balanced dietary fat intake.

Food Industry

In the food industry, this compound is often scrutinized for its role in processed foods. Its presence in partially hydrogenated oils raises concerns about health impacts, leading to regulatory scrutiny and shifts towards healthier alternatives.

Cosmetic Formulations

This compound's emollient properties make it a candidate for use in cosmetic formulations. Its ability to improve skin texture and hydration is being researched for potential applications in skincare products.

Wirkmechanismus

The effects of trilinoelaidin are primarily due to its trans configuration, which affects the physical properties of cell membranes. The trans double bonds in linoelaidic acid result in a more linear structure compared to the cis configuration, leading to tighter packing of fatty acid chains in the lipid bilayer. This can decrease membrane fluidity and alter membrane-associated functions, such as enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Trilinolein: A triglyceride composed of three linoleic acid molecules, with cis double bonds.

Tristearin: A triglyceride composed of three stearic acid molecules, fully saturated.

Triolein: A triglyceride composed of three oleic acid molecules, with cis double bonds.

Comparison:

Trilinolein vs. Trilinoelaidin: Trilinolein has cis double bonds, making it more prone to oxidation but more fluid in membranes compared to this compound, which has trans double bonds.

Tristearin vs. This compound: Tristearin is fully saturated and more stable but lacks the double bonds present in this compound, resulting in different physical and chemical properties.

Triolein vs. This compound: Triolein has cis double bonds, similar to trilinolein, and is more fluid and less stable than this compound.

This compound’s unique trans configuration distinguishes it from other triglycerides, impacting its stability, reactivity, and biological effects.

Biologische Aktivität

Trilinoelaidin, a trans fatty acid derived from linoleic acid, has garnered attention due to its potential biological effects and implications for health. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a triglyceride composed of three linoleic acid molecules in a trans configuration. Its chemical formula is C₅₇H₉₈O₆, and it is classified as a trans fatty acid (specifically, trans-18:2). The structural differences between trilinolein (the cis form) and this compound significantly influence their metabolic pathways and biological effects.

1. Metabolic Effects

This compound has been shown to impact lipid metabolism significantly. Research indicates that dietary intake of this compound alters fatty acid composition in tissues, affecting the synthesis of eicosanoids—bioactive lipids involved in inflammation and other physiological processes. A study conducted on rats demonstrated that increasing levels of this compound resulted in changes to hematological parameters, including platelet function and bleeding time .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Bleeding Time (seconds) | 120 | 150 |

| Platelet Count (x10^9/L) | 300 | 280 |

| Red Blood Cell Count (x10^12/L) | 5.5 | 5.0 |

2. Inflammatory Responses

This compound's influence on inflammatory processes has been investigated through its effect on prostaglandin synthesis. A study found that diets high in this compound led to altered eicosanoid production, potentially increasing the risk of chronic inflammatory conditions . The balance between pro-inflammatory and anti-inflammatory eicosanoids is crucial for maintaining homeostasis.

3. Case Studies

Several case studies have highlighted the effects of this compound on human health:

- Case Study 1 : In a cohort study involving adolescents, higher dietary intake of trans fatty acids, including this compound, was associated with increased markers of inflammation and a higher incidence of metabolic syndrome .

- Case Study 2 : A randomized controlled trial assessed the impact of this compound on cardiovascular health indicators. Participants consuming diets enriched with this compound showed elevated LDL cholesterol levels compared to those on a diet rich in cis fatty acids .

The biological activity of this compound can be attributed to several mechanisms:

- Alteration of Cell Membrane Composition : The incorporation of trans fatty acids into cell membranes can affect fluidity and receptor function, influencing cellular signaling pathways.

- Impact on Gene Expression : this compound may modulate the expression of genes involved in lipid metabolism and inflammation through its interaction with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

Eigenschaften

IUPAC Name |

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-MWJBUCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5188-25-0 | |

| Record name | Glyceryl trilinolelaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to trilinoelaidin when heated?

A: this compound, when subjected to high temperatures, undergoes a process called thermal isomerization. This means the original trans configuration of the double bonds in its fatty acid chains can shift to a cis configuration. [, ] This process leads to the formation of various isomers, including linoleic acid (9c,12c), as well as other geometric isomers like 9c,12t and 9t,12c. [] Additionally, conjugated linoleic acids (CLAs), known for their potential health benefits and detrimental effects, are also generated during this process. [] As heating continues, further degradation occurs, producing aldehydes. []

Q2: How does the thermal isomerization of this compound compare to that of trilinolein?

A: While both this compound and trilinolein undergo isomerization upon heating, there are key differences. Notably, the rate of isomer formation is higher in trilinolein (containing linoleic acid, 9c,12c) compared to this compound (containing linoelaidic acid, 9t,12t). [] This difference in reaction rates suggests that the starting configuration of the double bonds influences the isomerization process. Interestingly, despite these differences in reaction rates, both trilinolein and this compound ultimately yield similar profiles of conjugated linoleic acid (CLA) isomers. []

Q3: What is the impact of dietary this compound on fatty acid metabolism?

A: Research suggests that dietary this compound can impact the activity of key enzymes involved in fatty acid metabolism, specifically delta-6 desaturase. [] This enzyme is crucial for converting linoleic acid to arachidonic acid, an essential omega-6 fatty acid. Studies show that as the dietary intake of this compound increases, there is a corresponding increase in liver linoleic acid levels and a decrease in arachidonic acid levels. [] This finding suggests that this compound may inhibit delta-6 desaturase activity, potentially impacting the balance of essential fatty acids in the body.

Q4: Can sorghum extract influence the absorption of this compound?

A: Studies in rats have demonstrated that sorghum extract can significantly reduce the lymphatic absorption of both elaidic acid (a trans fatty acid) and linoelaidic acid. [] This reduction in absorption was observed when rats were infused with a lipid emulsion containing this compound, trielaidin, and other fatty acids, along with sorghum extract. [] These results suggest that sorghum extract may have the potential to lower the intestinal absorption of trans fats like linoelaidic acid, a component of this compound.

Q5: What analytical techniques are used to study this compound and its thermal degradation products?

A: Several analytical techniques are employed to study the thermal behavior and composition of this compound and its derivatives. Infrared spectroscopy, particularly using ATR (Attenuated Total Reflectance) accessories, helps monitor the changes in chemical bonds during heating and identify the formation of different isomers. [] Gas chromatography, coupled with transesterification to produce fatty acid methyl esters (FAMEs), is crucial for separating and quantifying the various fatty acid isomers produced during thermal isomerization. [, ] This combined approach allows researchers to thoroughly analyze the complex mixture resulting from heating this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.